2-Bromo-4-methyl-1H-imidazole 2-Bromo-4-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 23328-88-3
VCID: VC2027464
InChI: InChI=1S/C4H5BrN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)
SMILES: CC1=CN=C(N1)Br
Molecular Formula: C4H5BrN2
Molecular Weight: 161 g/mol

2-Bromo-4-methyl-1H-imidazole

CAS No.: 23328-88-3

Cat. No.: VC2027464

Molecular Formula: C4H5BrN2

Molecular Weight: 161 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-methyl-1H-imidazole - 23328-88-3

Specification

CAS No. 23328-88-3
Molecular Formula C4H5BrN2
Molecular Weight 161 g/mol
IUPAC Name 2-bromo-5-methyl-1H-imidazole
Standard InChI InChI=1S/C4H5BrN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)
Standard InChI Key AYQISCMXBQVMSY-UHFFFAOYSA-N
SMILES CC1=CN=C(N1)Br
Canonical SMILES CC1=CN=C(N1)Br

Introduction

Chemical Structure and Properties

2-Bromo-4-methyl-1H-imidazole features a five-membered imidazole ring with a bromine atom at the 2-position and a methyl group at the 4-position. The molecular formula is C4H5BrN2, corresponding to a molecular weight of 173.01 g/mol . The compound exists in two tautomeric forms due to the mobility of the hydrogen atom between the two nitrogen atoms in the imidazole ring, though the 1H-tautomer predominates under standard conditions.

The structure can be represented by the following identifiers:

  • SMILES: CC1=CN=C(N1)Br

  • InChI: InChI=1S/C4H5BrN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)

  • InChIKey: AYQISCMXBQVMSY-UHFFFAOYSA-N

Table 1: Physical and Chemical Properties of 2-Bromo-4-methyl-1H-imidazole

PropertyValue
Molecular FormulaC4H5BrN2
Molecular Weight173.01 g/mol
Physical StateSolid (at room temperature)
SolubilitySoluble in polar organic solvents
pKaApproximately 7.5-9.0 (estimated, similar to other imidazoles)

The bromine atom at the 2-position makes this compound particularly reactive toward nucleophilic substitution reactions, while the methyl group at the 4-position provides electron density to the imidazole ring, influencing its reactivity and biological properties.

Table 2: Predicted Collision Cross Section Data for 2-Bromo-4-methyl-1H-imidazole

Adductm/zPredicted CCS (Ų)
[M+H]+160.97089129.4
[M+Na]+182.95283132.1
[M+NH4]+177.99743134.1
[M+K]+198.92677133.9
[M-H]-158.95633128.3
[M+Na-2H]-180.93828132.1
[M]+159.96306128.1
[M]-159.96416128.1

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-Bromo-4-methyl-1H-imidazole, with the most common methods involving direct bromination of 4-methyl-1H-imidazole or through more complex multi-step sequences.

Direct Bromination Method

The most straightforward approach involves the selective bromination of 4-methyl-1H-imidazole at the 2-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).

Based on similar bromination reactions reported for related imidazole derivatives, the following conditions have proven effective:

Table 3: Optimized Reaction Conditions for Bromination of Imidazole Derivatives

Brominating AgentSolventTemperatureTimeBase/CatalystYield (%)
BromineDCM/ACN (3:1)20°C2-12 hK2CO375-87
NBSAcetonitrile50°C4 hNone70-80
BromineWater60°C1 hNone60-70

The reaction typically proceeds via electrophilic aromatic substitution, with the bromine preferentially attacking the most electron-rich carbon atom at the 2-position of the imidazole ring. The presence of a base such as potassium carbonate helps neutralize the hydrogen bromide formed during the reaction, preventing side reactions and improving yields.

Alternative Synthetic Routes

An alternative approach involves the dibromination of 4-methyl-1H-imidazole followed by selective debromination. This method has been successfully applied to related compounds like 2-bromo-4-nitro-1H-imidazole :

  • Dibromination: 4-methyl-1H-imidazole is treated with excess bromine to form 2,5-dibromo-4-methyl-1H-imidazole.

  • Selective debromination: The 5-bromo group is selectively removed using reductive conditions (e.g., isopropyl magnesium chloride) to yield 2-bromo-4-methyl-1H-imidazole.

This method offers improved selectivity but requires careful control of reaction conditions to avoid complete debromination.

Microwave-Assisted Synthesis

Recent advancements have demonstrated the effectiveness of microwave irradiation in the synthesis of brominated imidazole derivatives. This approach offers several advantages, including shorter reaction times, higher yields, and more environmentally friendly conditions .

A typical procedure involves:

  • Mixing 4-methyl-1H-imidazole with a brominating agent and a catalyst

  • Subjecting the mixture to microwave irradiation for 3-5 minutes at 700W

  • Purification through crystallization or column chromatography

This method can significantly reduce reaction times from hours to minutes while maintaining or improving yields.

Chemical Reactivity

2-Bromo-4-methyl-1H-imidazole exhibits reactivity characteristic of both brominated heterocycles and imidazole derivatives. The bromine atom at the 2-position is particularly reactive toward nucleophilic substitution reactions, making this compound a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

Alkylating AgentBaseSolventTemperatureTimeYield (%)
1-Bromo-2-butyneK2CO3DMF20°C12 h74
1-Bromo-2-butyneDIPEATHFReflux1 h75
1-Bromo-3-methyl-2-buteneK2CO3DMF50°C2 h89

Cross-Coupling Reactions

The bromine atom in 2-Bromo-4-methyl-1H-imidazole makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: Reaction with boronic acids or esters to form C-C bonds

  • Buchwald-Hartwig amination: Formation of C-N bonds with amines

  • Sonogashira coupling: Introduction of alkynyl groups

These reactions provide access to a wide range of substituted imidazoles that would be difficult to prepare by other methods.

PathogenMinimum Inhibitory Concentration (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial activity is believed to result from the compound's ability to interact with various biological targets, including enzymes involved in cell wall synthesis and DNA replication.

Enzyme Inhibition

Brominated imidazole derivatives have demonstrated the ability to inhibit various enzymes, particularly cytochrome P450 enzymes:

Table 6: Interaction with Cytochrome P450 Enzymes (Related Compounds)

EnzymeInteraction TypeEffect
CYP1A2InhibitionDecreased metabolism
CYP3A4ActivationIncreased metabolism

This enzyme inhibition activity makes brominated imidazoles potential candidates for drug development, particularly for conditions where modulation of enzyme activity is beneficial.

Neurological Effects

Derivatives of 2-bromo-4-methyl-1H-imidazole, particularly those with additional functional groups, have shown promising activity in neurological pathways. For example, 2-bromo-4-methyl-1H-imidazole-5-methanol has been utilized in the preparation of phenylacetamides that target neurological pathways, indicating potential applications in treating conditions such as depression and anxiety .

Applications

The unique structural features and reactivity of 2-Bromo-4-methyl-1H-imidazole make it valuable in various applications, particularly in pharmaceutical development, agrochemistry, and synthetic chemistry.

Pharmaceutical Applications

2-Bromo-4-methyl-1H-imidazole serves as an important building block for the synthesis of various pharmaceutical agents, including:

  • Antimicrobial agents: The compound's inherent antimicrobial properties make it a promising scaffold for developing new antibiotics.

  • Enzyme inhibitors: Its ability to interact with enzymes makes it useful for developing drugs that modulate enzyme activity.

  • Neurological agents: Derivatives have shown promise in treating various neurological conditions.

Agrochemical Applications

Brominated imidazoles have found applications in agriculture as:

  • Fungicides: Their antimicrobial properties extend to fungal pathogens affecting crops.

  • Plant growth regulators: They can modulate plant growth and development.

  • Herbicides: Some derivatives show selective herbicidal activity.

Use in Complex Synthesis

Structure-Activity Relationship Studies

Understanding the relationship between the structure of 2-Bromo-4-methyl-1H-imidazole and its biological activity is crucial for the rational design of derivatives with enhanced properties.

Role of the Bromine Atom

The bromine atom at the 2-position serves several important functions:

  • It enhances the compound's ability to interact with biological targets through halogen bonding

  • It provides a site for further functionalization, allowing for the introduction of diverse groups

  • It influences the electron distribution in the imidazole ring, affecting its basicity and hydrogen-bonding abilities

Influence of the Methyl Group

The methyl group at the 4-position:

  • Increases the electron density in the imidazole ring, influencing its reactivity

  • Provides a hydrophobic interaction site with biological targets

  • Can be modified to introduce additional functionality, leading to derivatives with altered properties

Comparison with Related Compounds

Table 7: Comparison of 2-Bromo-4-methyl-1H-imidazole with Related Compounds

CompoundKey Structural FeaturesNotable Properties/Activities
2-Bromo-4-methyl-1H-imidazoleBr at C-2, Me at C-4Synthetic versatility, potential antimicrobial activity
2-Bromo-4-methyl-5-nitro-1H-imidazoleAdditional NO2 at C-5Enhanced reactivity, precursor for pharmaceuticals
2-Bromo-4-methyl-1H-imidazole-5-carboxylic acidCOOH at C-5Antimicrobial activity, enzyme inhibition
4-Bromo-2-nitro-1H-imidazoleBr at C-4, NO2 at C-2Different reactivity profile, used in nitroimidazole drugs

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